molecular formula C10H6Br2O2 B189175 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione CAS No. 32846-64-3

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione

Cat. No.: B189175
CAS No.: 32846-64-3
M. Wt: 317.96 g/mol
InChI Key: QPIIZGUQJCFMDJ-UHFFFAOYSA-N
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Description

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a complex organic compound with the molecular formula C10H6Br2O2. It is known for its unique tricyclic structure, which includes two bromine atoms and two ketone groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Scientific Research Applications

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is used in various fields of scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione typically involves the bromination of tricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione involves its interaction with specific molecular targets. The bromine atoms and ketone groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
  • Endo-2,4-dibromodicycloopentadien-1,8-dione

Uniqueness

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is unique due to its tricyclic structure and the presence of both bromine atoms and ketone groups. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIIZGUQJCFMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329471
Record name 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32846-64-3
Record name 32846-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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